2-Dodecanoylpyridine
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Overview
Description
2-Dodecanoylpyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle with one nitrogen atom in the ring. This compound is characterized by the presence of a dodecanoyl group (a twelve-carbon chain with a carbonyl group) attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecanoylpyridine typically involves the acylation of pyridine. One common method is the Friedel-Crafts acylation, where pyridine reacts with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the use of pyridine N-oxides, which can be acylated using dodecanoyl chloride followed by reduction to yield this compound. This method often employs reagents like acetic anhydride and a reducing agent such as zinc dust.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Dodecanoylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or completely reduce the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peracids can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or fully reduced piperidine derivatives.
Scientific Research Applications
2-Dodecanoylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for studying biological pathways.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Dodecanoylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The dodecanoyl group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparison with Similar Compounds
2-Dodecanoylpyridine can be compared with other pyridine derivatives such as:
2-Acetylpyridine: Similar in structure but with a shorter acyl chain, leading to different physical and chemical properties.
2-Benzoylpyridine: Contains a benzoyl group instead of a dodecanoyl group, resulting in different reactivity and applications.
2-Pyridinecarboxaldehyde: Features an aldehyde group, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its long carbon chain, which imparts distinct lipophilic properties and influences its interactions in biological and chemical systems.
Properties
IUPAC Name |
1-pyridin-2-yldodecan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEKSWJGRZTVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641985 |
Source
|
Record name | 1-(Pyridin-2-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-43-6 |
Source
|
Record name | 1-(Pyridin-2-yl)dodecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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